molecular formula C19H17F3N4O5 B15000804 N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide

N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide

Cat. No.: B15000804
M. Wt: 438.4 g/mol
InChI Key: DGBGVCJYXWULIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}-3,4-DIMETHOXYBENZAMIDE is a complex organic compound that features a unique structure combining an imidazolidine ring, a pyridine moiety, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}-3,4-DIMETHOXYBENZAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the imidazolidine ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Introduction of the pyridine moiety: This step often involves nucleophilic substitution reactions where a pyridine derivative is introduced to the imidazolidine ring.

    Addition of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the benzamide group: This final step typically involves amide bond formation through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}-3,4-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}-3,4-DIMETHOXYBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biology: The compound can be used in biochemical assays to study enzyme kinetics and inhibition.

    Material Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and resistance to degradation.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}-3,4-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The trifluoromethyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(METHYL)IMIDAZOLIDIN-4-YL}-3,4-DIMETHOXYBENZAMIDE: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(FLUOROMETHYL)IMIDAZOLIDIN-4-YL}-3,4-DIMETHOXYBENZAMIDE: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}-3,4-DIMETHOXYBENZAMIDE imparts unique properties, such as increased lipophilicity, metabolic stability, and binding affinity to molecular targets. These characteristics make it a valuable compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C19H17F3N4O5

Molecular Weight

438.4 g/mol

IUPAC Name

N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C19H17F3N4O5/c1-30-13-6-5-12(8-14(13)31-2)15(27)24-18(19(20,21)22)16(28)26(17(29)25-18)10-11-4-3-7-23-9-11/h3-9H,10H2,1-2H3,(H,24,27)(H,25,29)

InChI Key

DGBGVCJYXWULIL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2(C(=O)N(C(=O)N2)CC3=CN=CC=C3)C(F)(F)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.